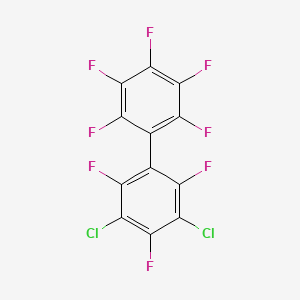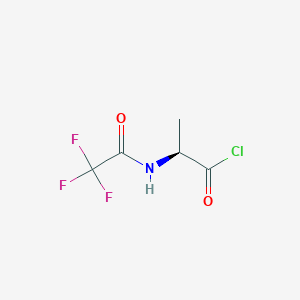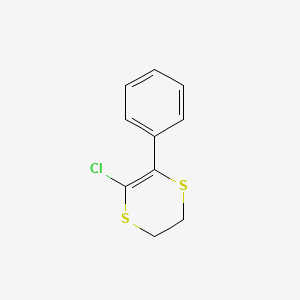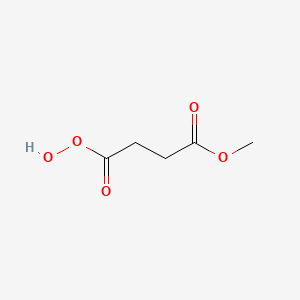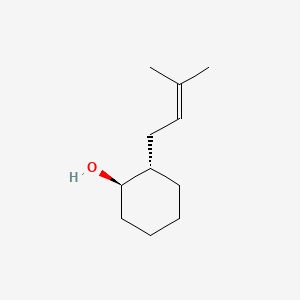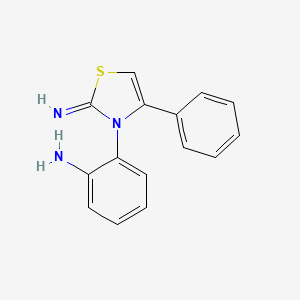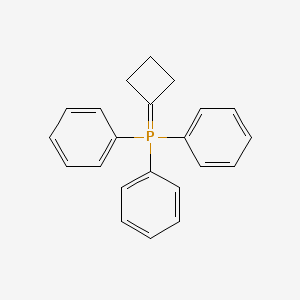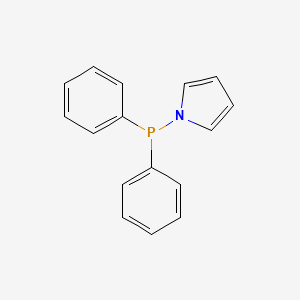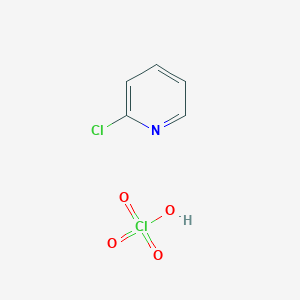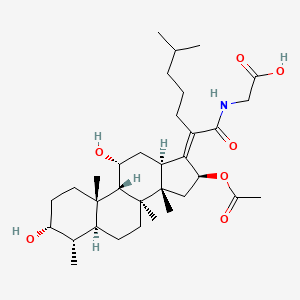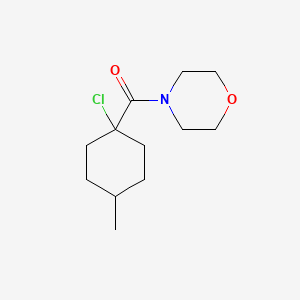
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-4-methylcyclohexanone with morpholine in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of (1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The chlorine and methyl groups on the cyclohexane ring can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hexylcyclohexyl)(4-morpholinyl)methanone: Similar structure but with a hexyl group instead of a methyl group.
(3-Amino-2-fluorophenyl)(morpholino)methanone: Contains a fluorophenyl group instead of a cyclohexane ring.
Uniqueness
(1-Chloro-4-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a chlorine atom and a morpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
56866-90-1 |
|---|---|
Fórmula molecular |
C12H20ClNO2 |
Peso molecular |
245.74 g/mol |
Nombre IUPAC |
(1-chloro-4-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-2-4-12(13,5-3-10)11(15)14-6-8-16-9-7-14/h10H,2-9H2,1H3 |
Clave InChI |
MEHOEDYJZJVUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(=O)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



